molecular formula C18H23BrClNO B13789432 2-(p-Bromophenyl-(p'-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride CAS No. 63917-84-0

2-(p-Bromophenyl-(p'-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride

Cat. No.: B13789432
CAS No.: 63917-84-0
M. Wt: 384.7 g/mol
InChI Key: NEOZRYIORLIHJH-UHFFFAOYSA-N
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Description

2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a bromophenyl group, a tolyl group, and a dimethylethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride typically involves the reaction of p-bromobenzyl chloride with p-tolylmagnesium bromide to form the corresponding p-bromophenyl-p-tolylmethane. This intermediate is then reacted with N,N-dimethylethylamine in the presence of a suitable base to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride is unique due to the presence of both bromophenyl and tolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

CAS No.

63917-84-0

Molecular Formula

C18H23BrClNO

Molecular Weight

384.7 g/mol

IUPAC Name

2-[(4-bromophenyl)-(4-methylphenyl)methoxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C18H22BrNO.ClH/c1-14-4-6-15(7-5-14)18(21-13-12-20(2)3)16-8-10-17(19)11-9-16;/h4-11,18H,12-13H2,1-3H3;1H

InChI Key

NEOZRYIORLIHJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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